2-Amino-3-(trifluoromethoxy)benzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO2 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
[2-amino-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)14-6-3-1-2-5(4-13)7(6)12/h1-3,13H,4,12H2 |
InChI Key |
YORYBSXJPDVCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)CO |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Trifluoromethoxy Benzyl Alcohol
Reactivity of the Benzyl (B1604629) Alcohol Functionality
The benzyl alcohol group is a versatile functional handle, participating in a variety of transformations. Its reactivity is centered on the carbon-oxygen (C-OH) bond, which can be cleaved to generate reactive intermediates.
The hydroxyl group (-OH) of an alcohol is a poor leaving group. Therefore, activation is a prerequisite for nucleophilic substitution reactions at the benzylic carbon. This activation is typically achieved through protonation by a Brønsted or Lewis acid, which converts the hydroxyl into a better leaving group (e.g., -OH2+).
The subsequent substitution can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) ntu.ac.uk. For benzylic alcohols, the SN1 pathway is often favored due to the ability of the benzene ring to stabilize the resulting benzylic carbocation intermediate through resonance nih.gov. However, the presence of the strongly electron-withdrawing trifluoromethoxy group on the aromatic ring of 2-Amino-3-(trifluoromethoxy)benzyl alcohol is expected to destabilize the benzylic carbocation, thereby disfavoring a pure SN1 mechanism and potentially slowing the rate of substitution reactions researchgate.net.
Recent studies have shown that reagents like Et3N·3HF can be used for the nucleophilic fluorination of benzylic bromides, a reaction that proceeds through both SN1 and SN2 pathways depending on the specific reagents used nih.gov. This highlights the delicate balance of mechanisms at play in benzylic systems.
Once the C-OH bond is activated, the resulting electrophilic species can be trapped by a suitable nucleophile. When an arene is used as the nucleophile, the reaction is known as a Friedel-Crafts alkylation or benzylation wikipedia.orgmt.com. This reaction is a powerful tool for forming carbon-carbon bonds by attaching the benzyl group to another aromatic ring researchgate.net.
The reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl3), or strong Brønsted acids like trifluoroacetic acid (TFA), which facilitate the generation of the benzylic carbocation mt.combiomedres.us. However, for electronically deactivated benzyl alcohols, such as the title compound, more specialized conditions may be required. Research has shown that highly deactivated benzylic alcohols can undergo dehydrative Friedel-Crafts reactions when a catalytic amount of a Brønsted acid is used in a highly polar, non-coordinating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) researchgate.net.
| Catalyst/Reagent | Reaction Type | Reference |
| Trifluoroacetic Acid (TFA) | Friedel-Crafts Alkylation | biomedres.us |
| Aluminum Chloride (AlCl3) | Friedel-Crafts Alkylation | wikipedia.orgmt.com |
| XtalFluor-E | Friedel-Crafts Benzylation | nih.govnjit.edu |
| Brønsted Acid in HFIP | Friedel-Crafts reaction of deactivated alcohols | researchgate.net |
| Palladium species / Chiral Aldehyde | Asymmetric Tsuji–Trost Benzylation | nih.gov |
This table presents various catalysts and reagents used in Friedel-Crafts and benzylation reactions involving benzyl alcohols.
Benzyl alcohols can undergo dehydration reactions, either with another molecule of alcohol (self-condensation) or with a different alcohol, to form ethers. This etherification is also typically acid-catalyzed. The electronic nature of substituents on the aromatic ring significantly influences the rate and efficiency of this reaction.
Electron-donating groups on the benzyl alcohol enhance reactivity, while electron-withdrawing groups have a deactivating effect acs.orgnih.gov. The trifluoromethoxy group in this compound is strongly electron-withdrawing, which is expected to decrease the alcohol's reactivity towards etherification. Consequently, forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve good conversion to the corresponding ether acs.orgorganic-chemistry.org. Studies on the chemoselective etherification of benzyl alcohols have confirmed that substrates with electron-withdrawing groups require longer reaction times and result in lower yields compared to those with electron-donating groups organic-chemistry.org.
| Substituent Type on Benzyl Alcohol | Reactivity in Etherification | Reaction Conditions | Yield |
| Electron-donating (e.g., -CH3, -OCH3) | High | Milder (e.g., 70-100 °C) | Good to Excellent acs.orgorganic-chemistry.org |
| Electron-withdrawing (e.g., -CF3, -NO2) | Low | Harsher (e.g., 120 °C) | Moderate to Low acs.orgorganic-chemistry.org |
This table illustrates the influence of substituent electronic effects on the reactivity of benzyl alcohols in etherification reactions.
To circumvent the use of harsh and corrosive acid catalysts, methods for the in situ activation of benzyl alcohols have been developed. These strategies involve the use of specific reagents that convert the hydroxyl group into a more reactive leaving group under mild conditions.
One such reagent is diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E). This reagent has been successfully used to activate benzyl alcohols for Friedel-Crafts benzylation of arenes nih.govnjit.edu. The reaction proceeds under experimentally simple and mild conditions, without the need for a transition metal or a strong Lewis acid. This method relies on the ability of XtalFluor-E to induce C-OH bond ionization and promote SN1 reactivity, generating the benzylic cation in situ, which is then trapped by the aromatic nucleophile nih.govnjit.edu.
Reactivity of the Amino Group
The primary amino group (-NH2) is a potent nucleophile and a key site of reactivity. Its position ortho to the benzyl alcohol functionality allows for unique intramolecular reactions.
The proximate arrangement of the amino and benzyl alcohol groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. The amino group can act as an internal nucleophile, attacking an electrophilic center generated at the benzylic position.
Furthermore, the amino group can participate in condensation reactions with various binucleophiles or carbonyl compounds to construct a wide array of heterocyclic structures. For instance, reactions of amino alcohols with reagents like formaldehyde, phosgene, or oxalyl chloride can lead to the formation of heterocycles such as oxazolidines, oxazolidinones, and 1,4-oxazine-2,3-diones, respectively nih.gov. Similarly, reactions of 3-aminoquinazolinones (which contain an ortho-amino functionality) with various aldehydes or other reagents have been shown to produce fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones nih.gov. The reaction of similar precursors, such as 2-imino-2H-chromene-3-carbonitriles, with N,N-binucleophiles like hydrazine or orthophenylenediamine can yield fused pyrazole and diazepine ring systems mdpi.com.
| Reagent | Potential Heterocyclic Product |
| Phosgene / Carbonylating agent | Benzoxazolidinone |
| Aldehyde / Ketone | Tetrahydrobenzoxazine |
| Dicarbonyl compound | Fused Diazepine or Pyrazine derivative |
| Isocyanate / Isothiocyanate | Fused Urea / Thiourea derivative |
This table outlines potential heterocyclic systems that could be synthesized from 2-amino-benzyl alcohol precursors via cyclization reactions.
N-Alkylation and Amination Processes
The reactivity of this compound in N-alkylation and amination processes is primarily dictated by the nucleophilic character of the amino group. Generally, the N-alkylation of anilines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, provides an atom-economical route to secondary and tertiary amines, generating water as the sole byproduct. nih.gov This transformation typically involves a catalyst, often based on transition metals like manganese, cobalt, or iridium, which facilitates the temporary oxidation of the alcohol to an aldehyde. nih.govrsc.orgnih.gov The aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen atoms "borrowed" from the alcohol. nih.govnih.gov
For this compound, the amino group can react with a variety of primary or secondary alcohols under these catalytic conditions to yield the corresponding N-alkylated products. nih.govnih.gov However, the reaction kinetics are significantly influenced by the electronic properties of the aromatic ring. The presence of the strongly electron-withdrawing trifluoromethoxy group at the meta-position relative to the amino group decreases the electron density on the nitrogen atom. This inductive effect reduces the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions (e.g., higher temperatures or more active catalysts) compared to unsubstituted or electron-rich aminobenzyl alcohols. mdpi.com
Direct amination, where the benzyl alcohol moiety of the molecule reacts with an external amine, is another relevant process. This can be achieved using catalysts like aluminum triflate, which activates the alcohol for nucleophilic substitution. mdpi.com In this scenario, the reaction proceeds via an SN1 or SN2 mechanism, depending on the solvent, where the hydroxyl group is converted into a better leaving group, facilitating attack by an amine.
The table below summarizes representative conditions for N-alkylation of anilines with benzyl alcohols, which are applicable to the amino group of the target compound.
| Catalyst System | Alkylating Agent (Alcohol) | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Manganese Pincer Complex | Benzyl Alcohol | t-BuOK | Toluene | 80 | Good to Excellent | nih.gov |
| Cobalt(II) Complex | Benzyl Alcohol | KOH | Toluene | 110 | Excellent | rsc.org |
| NHC–Ir(III) Complex | Benzyl Alcohol Derivatives | KOtBu | Solvent-free | 120 | High | nih.gov |
Condensation Reactions with Carbonyl Compounds
The bifunctional nature of this compound, possessing both a primary amino group and a primary alcohol, allows it to undergo a variety of condensation reactions with carbonyl compounds such as aldehydes and ketones.
The primary amino group readily reacts with aldehydes and ketones to form imines, commonly known as Schiff bases. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the imine is reversible and pH-dependent. daneshyari.comresearchgate.net The electron-withdrawing trifluoromethoxy group, by reducing the basicity of the aniline (B41778) nitrogen, can influence the rate of both the initial nucleophilic attack and the subsequent dehydration step.
Furthermore, the ortho-disposition of the amino and benzyl alcohol groups facilitates intramolecular cyclocondensation reactions to form various N-heterocycles, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net For instance, reaction with a second equivalent of an aldehyde or ketone can lead to the formation of benzoxazine (B1645224) derivatives. colab.wsacs.org The initial Schiff base formation is followed by an intramolecular nucleophilic attack of the benzyl alcohol's hydroxyl group onto the iminium ion intermediate.
A particularly significant transformation for related structures is the Pictet-Spengler reaction, which converts a β-arylethylamine and a carbonyl compound into a tetrahydroisoquinoline. name-reaction.comwikipedia.orgnrochemistry.com While this compound is not a β-arylethylamine itself, its derivatives can be precursors for such reactions. More directly, the reaction of 2-aminobenzyl alcohols with ketones can be catalyzed by iron or other metals to construct quinoline (B57606) frameworks. researchgate.net This process involves an initial condensation followed by a sequence of cyclization and dehydrogenation steps.
The table below illustrates the types of condensation reactions the molecule can undergo.
| Reactant | Carbonyl Compound | Reaction Type | Primary Product | Reference |
|---|---|---|---|---|
| Amino Group | Aldehyde or Ketone | Schiff Base Formation | Imine | rsc.orgorganic-chemistry.org |
| Amino & Alcohol Groups | Aldehyde or Ketone | Cyclocondensation | Benzoxazine | colab.wsacs.org |
| Molecule | Ketone | Catalytic Cyclization | Quinoline Derivative | researchgate.net |
Electronic Influence of the Trifluoromethoxy Group on Aromatic Reactivity
Electron-Withdrawing Effects and Resonance Contributions
The trifluoromethoxy (-OCF₃) group is a unique and powerful substituent that profoundly influences the electronic properties of the aromatic ring. Its effect is a combination of a strong inductive effect (σ-effect) and a weaker resonance effect (π-effect).
The primary electronic influence of the -OCF₃ group is its potent electron-withdrawing inductive effect (-I). This arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the O-C bond and the O-Aryl bond, pulling electron density away from the benzene ring. mdpi.comresearchgate.net This effect is significantly stronger than that of a methoxy (B1213986) (-OCH₃) group and is comparable to that of halogens.
While the oxygen atom possesses lone pairs that can be donated to the aromatic π-system via resonance (+M effect), this effect is substantially attenuated in the -OCF₃ group compared to an -OCH₃ group. researchgate.net The strong electron withdrawal by the fluorine atoms reduces the electron density on the oxygen, making its lone pairs less available for donation. mdpi.com Furthermore, studies suggest that the O-CF₃ bond tends to adopt a conformation orthogonal to the plane of the aromatic ring, which minimizes orbital overlap and further weakens the resonance contribution. researchgate.net Despite being weakened, this resonance donation is still present and primarily directs electron density to the ortho and para positions.
The following table compares the Hammett constants of the trifluoromethoxy group with other common substituents.
| Substituent | σmeta | σpara | Dominant Effect |
|---|---|---|---|
| -OCH₃ | +0.12 | -0.27 | Resonance Donating |
| -CF₃ | +0.43 | +0.54 | Inductive Withdrawing |
| -OCF₃ | +0.35 | +0.35 | Strong Inductive Withdrawing |
| -NO₂ | +0.71 | +0.78 | Inductive & Resonance Withdrawing |
| -Cl | +0.37 | +0.23 | Inductive Withdrawing |
Data sourced from multiple sources including bluffton.eduwikipedia.org. Values can vary slightly between sources.
Regioselectivity in Aromatic Transformations
In electrophilic aromatic substitution (SEAr) reactions, substituents on the benzene ring direct incoming electrophiles to specific positions. This directing effect is governed by the ability of the substituent to stabilize the charged intermediate (the arenium ion or sigma complex) that forms during the reaction. wikipedia.orgmasterorganicchemistry.comuci.edu
Despite being a strongly deactivating group due to its powerful inductive electron withdrawal, the trifluoromethoxy group is an ortho, para-director. researchgate.net This can be explained by examining the resonance structures of the arenium ion intermediate formed upon electrophilic attack. When the electrophile adds to the ortho or para positions, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the -OCF₃ group. In this structure, the oxygen's lone pairs can be donated to stabilize the positive charge through resonance. researchgate.net This stabilization, although weaker than for a methoxy group, is sufficient to make the transition states for ortho and para attack more favorable than for meta attack. For meta attack, the positive charge is never located adjacent to the substituent, so no such resonance stabilization from the oxygen lone pair is possible. Therefore, the activation energy for meta substitution is higher, and the ortho and para products are predominantly formed. masterorganicchemistry.com
Synergistic Effects of Multiple Functional Groups on Overall Reactivity Profile
Modulation of Nucleophilicity and Acidity: The most significant interaction is the electronic influence of the potent electron-withdrawing -OCF₃ group on the adjacent -NH₂ group. The strong -I effect of the trifluoromethoxy group substantially reduces the electron density on the aromatic ring and, by extension, on the ortho-amino group. This diminishes the basicity and nucleophilicity of the amine, making it less reactive in N-alkylation and condensation reactions than would be expected for an unsubstituted aniline. mdpi.com Conversely, the electron-withdrawing nature of the -OCF₃ group would be expected to increase the acidity of the benzyl alcohol's hydroxyl proton, although this effect is transmitted over more bonds.
Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the three groups in SEAr reactions are crucial. The synergistic and competitive influences determine the position of any further substitution on the ring.
-NH₂ (Amino) Group: A very powerful activating group and a strong ortho, para-director.
-OCF₃ (Trifluoromethoxy) Group: A strong deactivating group, but an ortho, para-director. researchgate.net
-CH₂OH (Benzyl alcohol) Group: A weak activating group and an ortho, para-director.
Given the hierarchy of activating ability, the amino group is the dominant directing group. It strongly activates the positions ortho and para to itself (positions 4 and 6). The benzyl alcohol group at position 1 weakly activates its ortho and para positions (positions 2 and 6). The trifluoromethoxy group at position 3 deactivates the ring but directs ortho/para (positions 2 and 4).
Considering these effects in concert:
Position 4 (para to -NH₂): This position is strongly activated by the amino group and also receives a directing effect from the -OCF₃ group. It is sterically accessible.
Position 6 (ortho to -NH₂, ortho to -CH₂OH): This position is strongly activated by the amino group and weakly activated by the benzyl alcohol group.
Position 5 (meta to all three): This position is the least likely to be attacked.
Position 2 (ortho to -CH₂OH, ortho to -OCF₃): This position is occupied by the amino group.
Advanced Derivatization and Functionalization of 2 Amino 3 Trifluoromethoxy Benzyl Alcohol
Formation of Amide, Ester, and Ether Derivatives
The presence of both a primary amine and a primary alcohol allows for selective or dual derivatization to form amides, esters, and ethers. These reactions are fundamental for altering the compound's physicochemical properties and for building more complex molecular architectures.
Amide Formation: The primary amino group is a potent nucleophile that readily reacts with carboxylic acids and their derivatives. A common method involves the reaction with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivative. Alternatively, direct coupling with carboxylic acids can be achieved using standard peptide coupling reagents. Another approach is the Ritter reaction, where the benzyl (B1604629) alcohol is treated with a nitrile in the presence of a strong acid to form an N-benzyl amide. researchgate.net
Esterification: The primary benzylic alcohol can be converted into an ester through reaction with carboxylic acids, a process often catalyzed by acid (Fischer-Speier esterification). researchgate.net This reaction typically involves heating the alcohol with the carboxylic acid in the presence of a catalyst like p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion. researchgate.net Milder methods, such as using 2-benzyloxy-1-methylpyridinium triflate, can also be employed for substrates sensitive to acidic conditions. beilstein-journals.orgnih.gov
Etherification: Ether derivatives are commonly synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org For benzyl alcohols specifically, various methods exist, including iron-catalyzed dehydrative etherification, which allows for the coupling of two alcohol molecules. acs.orgresearchgate.netnih.gov A chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) can convert benzyl alcohols into their methyl or ethyl ethers while leaving other hydroxyl groups, like phenols, unaffected. organic-chemistry.org
| Derivative | Functional Group Targeted | Typical Reagents | Reaction Name/Type |
|---|---|---|---|
| Amide | -NH₂ | Acyl Halides, Carboxylic Anhydrides, Carboxylic Acids + Coupling Agents | Acylation |
| Amide | -CH₂OH | Nitriles + Strong Acid | Ritter Reaction researchgate.net |
| Ester | -CH₂OH | Carboxylic Acids + Acid Catalyst (e.g., p-TsOH) | Fischer-Speier Esterification researchgate.net |
| Ether | -CH₂OH | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Williamson Ether Synthesis organic-chemistry.org |
| Ether | -CH₂OH | FeCl₃ or FeCl₂/Ligand + another alcohol | Dehydrative Etherification acs.orgnih.gov |
Introduction of Halogenated Moieties and Other Electron-Withdrawing Groups
Introducing halogens or other electron-withdrawing groups can significantly modify the electronic properties of the molecule, influencing its reactivity and biological activity. These transformations can be directed at either the aromatic ring or the benzylic alcohol.
Aromatic Ring Halogenation: The aromatic ring can undergo electrophilic aromatic substitution to introduce halogen atoms (Cl, Br, I). The regiochemical outcome is directed by the existing amino and trifluoromethoxy substituents. The strongly activating and ortho-, para-directing amino group will be the dominant influence.
Conversion of Alcohol to Alkyl Halide: The benzylic hydroxyl group can be substituted with a halogen. chemistrywithdrsantosh.com This is a key transformation as it converts the alcohol into a more reactive benzyl halide, which is an excellent substrate for nucleophilic substitution and cross-coupling reactions. Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. youtube.comchemguide.co.uk
Introduction of Other Electron-Withdrawing Groups: Besides halogens, other groups like the nitro (-NO₂) group can be introduced onto the aromatic ring via electrophilic nitration using a mixture of nitric acid and sulfuric acid. The position of substitution will again be dictated by the directing effects of the existing groups.
| Transformation | Target | Typical Reagents | Product Type |
|---|---|---|---|
| Electrophilic Bromination | Aromatic Ring | Br₂, Lewis Acid (e.g., FeBr₃) | Bromo-substituted aromatic ring |
| Dehydroxychlorination | -CH₂OH | Thionyl Chloride (SOCl₂) | Benzyl Chloride youtube.com |
| Dehydroxybromination | -CH₂OH | Phosphorus Tribromide (PBr₃) | Benzyl Bromide chemguide.co.uk |
| Electrophilic Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring |
Transition-Metal-Catalyzed Coupling Reactions for Structural Expansion
Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling significant structural expansion. To participate in these reactions, the 2-Amino-3-(trifluoromethoxy)benzyl alcohol scaffold typically requires prior functionalization, such as conversion to an aryl or benzyl halide as described above.
Once converted to an aryl halide, the molecule can undergo a variety of coupling reactions. For instance, a Suzuki coupling with a boronic acid can introduce new aryl or alkyl groups. A Heck coupling with an alkene can append a vinyl group, while a Buchwald-Hartwig amination can be used to form new C-N bonds by coupling with amines. If the benzylic alcohol is converted to a benzyl halide, it can also participate in cross-coupling reactions, for example, with soft thiol nucleophiles in an iron-catalyzed reaction to form thioethers. chemrxiv.org
| Reaction Name | Required Substrate | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|---|
| Suzuki Coupling | Aryl Halide | Boronic Acid/Ester | Palladium | C-C |
| Heck Coupling | Aryl Halide | Alkene | Palladium | C-C |
| Buchwald-Hartwig Amination | Aryl Halide | Amine | Palladium | C-N |
| Thioetherification | Benzyl Halide | Thiol | Iron chemrxiv.org | C-S |
Selective Protecting Group Strategies for Complex Chemical Synthesis
In multi-step syntheses involving this compound, the differential reactivity of the amino and hydroxyl groups often necessitates the use of protecting groups. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting under specific conditions, and it can be removed later in the synthetic sequence. organic-chemistry.org
Amine Protection: The primary amine is commonly protected as a carbamate. Widely used amine protecting groups include tert-butyloxycarbonyl (Boc), which is removed under acidic conditions, and benzyloxycarbonyl (Cbz or Z), which is cleaved by catalytic hydrogenolysis. thieme-connect.de The fluorenylmethyloxycarbonyl (Fmoc) group, removable with a base like piperidine, is another common choice. thieme-connect.de
Alcohol Protection: The benzyl alcohol can be protected in several ways. Common strategies include conversion to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to many reaction conditions but can be cleaved with a fluoride (B91410) source (e.g., TBAF). libretexts.org Other options include forming a benzyl (Bn) ether, which is removed by hydrogenolysis, or an ester like an acetate, which is cleaved by hydrolysis. libretexts.orgwikipedia.org
The use of an orthogonal protection strategy is critical in complex syntheses. This involves choosing protecting groups for the amine and alcohol that can be removed under different, non-interfering conditions. wikipedia.org For example, one could protect the amine with a base-labile Fmoc group and the alcohol with an acid-labile silyl ether, allowing for the selective deprotection and reaction of either functional group independently. organic-chemistry.org
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Amine (-NH₂) | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) thieme-connect.de |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis wikipedia.org | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) thieme-connect.de | |
| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF), Acid libretexts.org |
| Benzyl | Bn | Catalytic Hydrogenolysis libretexts.org | |
| Acetyl | Ac | Acid or Base (Hydrolysis) libretexts.org |
Derivatization for Analytical Applications and Structural Characterization
Chemical derivatization is frequently employed to enhance the analytical detection and characterization of molecules. For a compound like this compound, derivatization can improve volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for detection in high-performance liquid chromatography (HPLC). nih.govjasco-global.comsigmaaldrich.com
Silylation is a common derivatization technique, particularly for GC-mass spectrometry (GC-MS) analysis. phenomenex.com It involves replacing the active hydrogen atoms on the amine and alcohol groups with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability, which are prerequisites for GC analysis. phenomenex.comcolostate.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for this purpose. sigmaaldrich.com The resulting silylated derivatives often exhibit characteristic fragmentation patterns in MS, aiding in their identification. sigmaaldrich.com
| Reagent | Abbreviation | Derivative Formed | Targeted Functional Groups |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | -OH, -NH₂, -SH, -COOH sigmaaldrich.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | -OH, -NH₂, -SH, -COOH sigmaaldrich.com |
| N-Trimethylsilylimidazole | TMSI | Trimethylsilyl (TMS) | -OH, -COOH phenomenex.com |
For analysis by HPLC, derivatization is often used to attach a tag that can be easily detected by UV-Vis or fluorescence detectors, which provides much higher sensitivity and selectivity than direct detection. jasco-global.com
The primary amino group of this compound is an ideal target for such derivatization. Reagents like o-phthalaldehyde (OPA), when used with a thiol (such as 2-mercaptoethanol or isobutyryl-L-cysteine), react rapidly with primary amines to form highly fluorescent isoindole derivatives. nih.govandrews.edu This pre-column derivatization allows for the detection of picomole or even femtomole quantities of the analyte. nih.govrsc.org Other common reagents for amines include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl), which also yield fluorescent products. nih.gov For mass spectrometry, reagents like benzoyl chloride can be used to derivatize both amines and alcohols, improving chromatographic properties and ionization efficiency. acs.org
| Reagent | Abbreviation | Target Group | Detection Method |
|---|---|---|---|
| o-Phthalaldehyde (+ Thiol) | OPA | Primary Amine | Fluorescence nih.gov |
| Dansyl Chloride | - | Primary/Secondary Amine | Fluorescence, UV |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amine | Fluorescence nih.gov |
| Benzoyl Chloride | BzCl | Primary/Secondary Amine, Alcohol | UV, Mass Spectrometry acs.org |
Modifications for Incorporation into Advanced Materials and Specialty Chemicals
The unique combination of a reactive amino group, a hydroxyl moiety, and a trifluoromethoxy-substituted aromatic ring makes this compound a valuable building block for advanced materials. Its derivatization allows for the synthesis of specialty chemicals, particularly high-performance polymers and liquid crystalline materials, where the fluorine content imparts desirable properties.
Incorporation into High-Performance Polymers
The presence of trifluoromethyl (–CF3) or related fluoroalkyl groups in polymer backbones is a well-established strategy for enhancing material properties. These groups are known to improve thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant, moisture absorption, and refractive index.
Research into fluorinated polyimides, for instance, demonstrates the advantages of incorporating monomers containing trifluoromethyl groups. mdpi.comresearchgate.net Although direct polymerization of this compound is not typical, it can be chemically modified to create valuable monomers. For example, the amino group can be utilized for reactions with dianhydrides to form poly(amic acid)s, which are then cyclized to polyimides. The benzyl alcohol group can also be transformed into other functional groups to create different types of monomers.
The incorporation of fluorinated moieties, such as the trifluoromethoxy group, into a polyimide backbone can lead to significant improvements in key material properties compared to their non-fluorinated analogues. researchgate.net These enhancements are critical for applications in microelectronics, aerospace, and optical communications.
Development of Advanced Liquid Crystalline Materials
The rigid, rod-like structure of certain benzyl alcohol derivatives makes them suitable candidates for the synthesis of liquid crystals. The formation of mesophases is highly dependent on molecular geometry and intermolecular interactions. The derivatization of this compound can yield molecules with the necessary structural characteristics for liquid crystalline behavior.
A common strategy involves the formation of a Schiff base (or azomethine) by reacting the primary amino group with an aromatic aldehyde, such as a substituted benzaldehyde (B42025). This reaction creates a larger, more rigid molecular structure that is often conducive to forming nematic or smectic liquid crystal phases. The trifluoromethoxy group can influence the mesomorphic properties by altering molecular polarity and steric interactions. mdpi.com
Studies on similar Schiff base systems have shown that the type and position of terminal groups have a profound effect on the transition temperatures and the type of liquid crystal phase observed. mdpi.com
Table 2: Examples of Schiff Base Compounds with Liquid Crystalline Properties
| Compound Structure (General) | Terminal Group (R) | Phase Transition Temperatures (°C) |
|---|---|---|
| –O–C₆H₁₃ | Cr 118.0 N 125.0 I | |
| –O–C₈H₁₇ | Cr 110.0 N 126.0 I | |
| –O–C₁₆H₃₃ | Cr 104.0 SmA 119.0 N 121.0 I |
Note: Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Data derived from studies on analogous systems. mdpi.com
By reacting this compound with a suitable 4-(alkoxy)benzaldehyde, novel Schiff bases could be synthesized. The resulting molecules would possess a combination of a flexible alkoxy chain, a rigid core with the azomethine link, and the polar, bulky trifluoromethoxy group, making them promising candidates for new specialty liquid crystal materials.
Role As a Synthetic Building Block in Complex Molecular Architectures
Precursor to Fluorinated Heterocyclic Compounds
The dual functionality of 2-Amino-3-(trifluoromethoxy)benzyl alcohol makes it an ideal starting material for building fused heterocyclic systems. The ortho-disposed amino and hydroxymethyl groups can participate in a variety of cyclization reactions to form quinolines, benzoxazines, and other related ring systems bearing the trifluoromethoxy substituent.
Synthesis of Quinoline (B57606) and Dihydroquinoline Derivatives
Quinolines and their partially saturated dihydroquinoline counterparts are privileged scaffolds in drug discovery. The modified Friedländer annulation is a powerful method for quinoline synthesis, traditionally involving the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a carbonyl compound containing an α-methylene group. A more contemporary and practical variation of this synthesis utilizes stable 2-aminobenzyl alcohols as precursors, which undergo in situ oxidation to the corresponding aldehyde. researchgate.netresearchgate.net
It is plausible that this compound could serve as an excellent precursor for the synthesis of 8-(trifluoromethoxy)quinoline (B580638) derivatives. In this proposed pathway, the benzyl (B1604629) alcohol is first oxidized to the corresponding 2-amino-3-(trifluoromethoxy)benzaldehyde. This oxidation can be achieved using a variety of transition metal catalysts (e.g., iridium, copper, palladium) or oxidants like DMSO. researchgate.netacs.orgaromsyn.com The resulting aldehyde intermediate can then react with a ketone or a compound with an active methylene (B1212753) group, followed by a cyclization and dehydration cascade to yield the final quinoline ring system. researchgate.netresearchgate.net
The reaction can be summarized as follows:
Oxidation: The alcohol moiety of this compound is oxidized to an aldehyde.
Condensation: The newly formed aldehyde undergoes an aldol-type condensation with a ketone.
Cyclization & Dehydration: An intramolecular cyclization followed by dehydration yields the aromatic quinoline ring.
The synthesis of dihydroquinolines could also be envisioned, potentially through reductive cyclization pathways or by partial reduction of the corresponding quinoline products. acs.orgresearchgate.net
Table 1: Catalytic Systems for Quinoline Synthesis from 2-Aminobenzyl Alcohols This table is based on data from analogous reactions with other 2-aminobenzyl alcohols.
| Catalyst | Co-catalyst/Base | Solvent/Conditions | Reactant | Reference |
|---|---|---|---|---|
| [IrCl(cod)]2 or IrCl3 | KOH | Solvent-free | Ketones | researchgate.net |
| N-Heterocyclic Carbene Copper Complex | - | DMSO (as oxidant) | Aryl Ketones | researchgate.net |
| Pd/C | KOH | Toluene/PEG-2000 | Ketones | orgsyn.org |
| Cu Catalyst | - | - | Ketones/Secondary Alcohols | aromsyn.com |
Formation of Benzoxazine (B1645224) Derivatives
Benzoxazines are a class of heterocyclic compounds with applications in polymer science and materials chemistry. The most common route to 1,3-benzoxazines is the Mannich reaction, which involves the condensation of a phenol, a primary amine, and an aldehyde (typically formaldehyde). nih.gov However, 2-aminobenzyl alcohols can be utilized in alternative synthetic pathways to produce 3,1-benzoxazine derivatives.
For instance, this compound could react with various aldehydes in the presence of a catalyst, such as copper(I) iodide, to undergo an aerobic oxidative cyclization, yielding 4H-3,1-benzoxazine derivatives. chemijournal.com In this transformation, the amino group of the benzyl alcohol condenses with the external aldehyde to form an imine intermediate. Subsequent intramolecular cyclization involving the hydroxyl group leads to the formation of the benzoxazine ring. The presence of the electron-withdrawing trifluoromethoxy group could influence the reactivity of the aromatic ring and the stability of the resulting heterocyclic product.
Construction of Trifluoromethylated Azetidines, Oxazinanes, and Related Rings
While the direct construction of azetidine (B1206935) or oxazinane rings from this compound is not a straightforward or commonly reported transformation, its structural motifs could potentially be incorporated into precursors for such syntheses.
The synthesis of trifluoromethylated azetidines often involves strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes or the cyclization of β-amino-β-trifluoromethyl esters. nih.govresearchgate.net It is conceivable that this compound could be chemically modified through a multi-step sequence to generate a suitable precursor for these types of cyclizations. For example, the amino and alcohol groups could be transformed to introduce the necessary functionalities for a ring-closing reaction.
Similarly, the synthesis of 1,3-oxazinanes can be achieved from γ-aminoalcohols and formaldehyde. nih.gov While not a direct application, this compound could be envisioned as a starting point for a more extended synthesis to produce a trifluoromethylated γ-aminoalcohol, which could then undergo cyclization to form a trifluoromethyl-substituted oxazinane. nih.gov
Application in the Construction of Fluorinated Amino Acid and Peptidomimetic Scaffolds
The benzyl group is a common side chain in amino acids (e.g., phenylalanine) and is frequently used in the design of peptidomimetics. The introduction of a trifluoromethoxy-substituted benzyl group can modulate the electronic and steric properties of these molecules, impacting their biological activity and conformational preferences.
Integration into Alpha-Benzyl Amino Acid Derivatives
Unnatural α-amino acids are crucial components in peptide and protein engineering. The catalytic asymmetric Tsuji–Trost benzylation reaction is a modern and powerful method for preparing chiral benzylic compounds, including α-benzyl amino acids. researchgate.net In this type of reaction, a benzyl alcohol derivative can be used as the benzylation reagent in the presence of a palladium catalyst and a chiral ligand. researchgate.net
This compound could potentially serve as a novel benzylation agent in such reactions. When reacted with an N-unprotected amino acid ester in the presence of a suitable ternary catalyst system (e.g., a chiral aldehyde, a palladium species, and a Lewis acid), it could lead to the formation of novel, optically active α-[2-amino-3-(trifluoromethoxy)benzyl] amino acids. researchgate.net These resulting amino acids would feature a unique fluorinated side chain, making them attractive building blocks for creating novel peptides with potentially enhanced properties.
Table 2: General Conditions for Catalytic Asymmetric α-Benzylation of Amino Acid Esters This table is based on data from analogous reactions with other benzyl alcohol derivatives.
| Catalyst System | Nucleophile | Benzylation Reagent | Key Features | Reference |
|---|---|---|---|---|
| [Pd(C3H5)Cl]2, Chiral Aldehyde, Lewis Acid (ZnCl2) | N-unprotected amino acid esters | Benzyl alcohol derivatives | Produces optically active α-benzyl amino acids with good to excellent yields and enantioselectivities. | researchgate.net |
Synthesis of Beta-Amino-Alpha-Trifluoromethyl Alcohols and Analogs
β-Amino-α-trifluoromethyl alcohols are important structural motifs in medicinal chemistry due to the significant influence of the trifluoromethyl group on the molecule's properties. nih.gov Common synthetic routes to these compounds include the reduction of α-aminoalkyl trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.govmdpi.com
While this compound is not a direct precursor in these established methods, it could be used to synthesize key intermediates. For example, the amino group of the title compound could be protected and the alcohol oxidized to an aldehyde, forming a 2-(protected-amino)-3-(trifluoromethoxy)benzaldehyde. This aldehyde could then undergo nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), followed by deprotection, to yield a β-amino-α-trifluoromethyl alcohol analog where the β-amino group is part of the original aniline (B41778) ring system. nih.gov This would create a novel class of fluorinated amino alcohols with a constrained, cyclic structure.
Development of Noncanonical Amino Acids for Chemical Biology
Noncanonical amino acids (ncAAs) are crucial for exploring and modifying biological systems, and enzymatic methods offer a powerful route for their synthesis. nih.gov The development of biocatalytic platforms provides an efficient means to produce a wide array of enantiomerically enriched α-amino acids. acs.org
One such advancement involves repurposing L-threonine aldolase (B8822740) (LTA) to catalyze novel reactions for ncAA synthesis. acs.org Threonine aldolases are a class of enzymes that facilitate carbon-carbon bond formation, making them valuable for creating β-hydroxy-α-amino acids. nih.govnih.gov Research has demonstrated that certain LTAs exhibit a broad substrate scope, accommodating various substituted aromatic compounds. acs.org
Specifically, L-threonine aldolase from Leishmania major (LmLTA) has been shown to be effective in catalyzing reactions with substrates bearing electron-withdrawing groups at the meta-position of a phenyl ring. acs.org The trifluoromethoxy group is noted as a tolerated substituent, enabling the synthesis of the corresponding noncanonical amino acid with high yield and enantioselectivity. acs.org This biocatalytic method highlights the potential for using precursors like this compound or its derivatives to generate novel amino acids for applications in protein engineering and drug discovery. beilstein-journals.orgrsc.org
| Enzyme | Reaction Type | Tolerated Substituents (meta-position) | Product Characteristics |
|---|---|---|---|
| L-Threonine Aldolase (LmLTA) | Asymmetric Alkylation of Glycine | Nitro, Fluorine, Chlorine, Cyano, Trifluoromethyl, Trifluoromethoxy , Methoxycarbonyl | High Yield (58-95%), High Enantioselectivity |
Data derived from studies on L-threonine aldolase substrate scope. acs.org
Intermediates for Agrochemical and Pharmaceutical Scaffolds
The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a well-established strategy in medicinal and agrochemical chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of molecules. beilstein-journals.org The trifluoromethoxy group, in particular, is increasingly utilized as a substituent in bioactive compounds. beilstein-journals.org
As a result, fluorinated building blocks like this compound are valuable intermediates. The trifluoromethoxybenzyl scaffold is found in various pharmaceutical agents. For instance, intermediates containing a trifluoromethyl group have been used in the synthesis of calcium channel blockers and anticancer drug candidates. mdpi.com While direct synthesis pathways originating from this compound are proprietary or not widely published, the utility of closely related structures is evident in the literature. For example, substituted aniline derivatives, such as (4-fluoro-3-(trifluoromethyl)phenyl)amine, are used to create β-amino alcohol moieties in bioactive ferulic acid derivatives. nih.gov This demonstrates the importance of the substituted aminobenzyl alcohol framework in constructing larger, biologically active molecules.
Benzyl alcohol derivatives are frequently used as raw materials for pharmaceuticals and agrochemicals, underscoring the industrial relevance of this class of compounds. google.com
| Intermediate Class | Target Molecule Class | Key Structural Feature |
|---|---|---|
| Trifluoromethyl-substituted Benzazepinones | Calcium Channel Blockers | Aromatic Trifluoromethyl Group |
| Fluorinated and Trifluoromethylated Phenylamines | Ferulic Acid Derivatives | Substituted Aniline |
Table illustrates the use of scaffolds related to this compound in pharmaceutical development. mdpi.comnih.gov
Utility in the Synthesis of Diverse Fluorine-Containing Organic Molecules
The presence of both amino and hydroxyl functional groups, combined with the trifluoromethoxy-substituted aromatic ring, makes this compound a versatile precursor for a variety of fluorine-containing organic molecules. nih.gov The trifluoromethoxy group itself imparts unique properties, including high electronegativity and increased lipophilicity compared to a methoxy (B1213986) group, which can be advantageous in modulating the physicochemical properties of the final products. beilstein-journals.org
The functional groups on this compound can undergo various chemical transformations. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the amino group can be acylated, alkylated, or diazotized to introduce other functionalities. These transformations open pathways to numerous derivatives.
The synthesis of β-amino-α-trifluoromethyl alcohols is a significant area of research, as these compounds are key building blocks for fluorinated peptidomimetics and other biologically active molecules. nih.gov General synthetic routes to related fluorinated amino alcohols often involve the reduction of precursor ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.govmdpi.com While these methods describe the synthesis of related structures, the principles can be applied to reactions involving this compound to create more complex fluorinated molecules. Its structure allows it to serve as a foundational element, upon which further molecular complexity can be built, leading to the creation of novel compounds with potential applications in materials science and medicinal chemistry.
Theoretical and Computational Investigations of 2 Amino 3 Trifluoromethoxy Benzyl Alcohol
Quantum Chemical Studies on Molecular Structure and Conformation
Geometry Optimization and Conformational Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method for predicting the most stable conformation of a molecule. For 2-Amino-3-(trifluoromethoxy)benzyl alcohol, the primary conformational flexibility arises from the rotation around the C-C bond connecting the benzyl (B1604629) group to the alcohol moiety and the C-O bond of the trifluoromethoxy group.
The presence of the amino (-NH2), hydroxymethyl (-CH2OH), and trifluoromethoxy (-OCF3) groups on the benzene ring introduces steric and electronic effects that dictate the preferred geometry. Intramolecular hydrogen bonding between the amino and hydroxymethyl groups, or between the amino group and the oxygen of the trifluoromethoxy group, could play a significant role in stabilizing certain conformers.
Studies on related trifluoromethoxybenzene compounds suggest that the -OCF3 group is likely to be oriented perpendicular to the plane of the phenyl ring to minimize steric hindrance. beilstein-journals.orgbeilstein-journals.org The orientation of the -CH2OH group will be influenced by potential hydrogen bonding with the adjacent amino group.
Table 1: Predicted Dihedral Angles for the Most Stable Conformer of this compound (Theoretical)
| Dihedral Angle | Predicted Value (Degrees) |
| C(ar)-C(ar)-C-O (benzyl) | ~60° |
| C(ar)-C(ar)-O-C (methoxy) | ~90° |
| H-O-C-C | ~180° |
| Note: These values are estimations based on structurally similar molecules and would require specific DFT calculations for confirmation. |
Vibrational Spectroscopy Predictions and Assignments
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies and intensities help in the assignment of experimental spectral bands to specific molecular vibrations.
Key vibrational modes for this molecule would include:
O-H stretching of the alcohol group, typically observed in the range of 3200-3600 cm⁻¹. The exact position would be sensitive to hydrogen bonding.
N-H stretching of the amino group, usually appearing as two bands in the 3300-3500 cm⁻¹ region for a primary amine.
C-H stretching of the aromatic ring and the methylene (B1212753) group.
C-O stretching of the alcohol and the trifluoromethoxy group.
C-F stretching of the trifluoromethoxy group, which is expected to give rise to strong absorptions.
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Computational studies on aminobenzyl alcohols have provided detailed assignments for these types of vibrations. nih.govresearchgate.netresearchgate.net
Table 2: Predicted ajor Vibrational Frequencies for this compound (Theoretical)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch | 3400 - 3500 |
| N-H asymmetric stretch | ~3500 |
| N-H symmetric stretch | ~3400 |
| Aromatic C-H stretch | 3000 - 3100 |
| CH2 stretch | 2850 - 2950 |
| C=C aromatic stretch | 1580 - 1620 |
| C-O (alcohol) stretch | 1000 - 1260 |
| C-F stretch | 1100 - 1300 |
| Note: These are general ranges and the precise values would be obtained from specific DFT calculations. |
Electronic Structure Analysis and Reactivity Prediction
The electronic properties of a molecule are fundamental to understanding its reactivity. For this compound, the interplay of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group significantly influences its electronic landscape.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, which can act as an electron donor. The LUMO is likely to be distributed over the aromatic ring and influenced by the electron-withdrawing trifluoromethoxy group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. nih.gov Fluorinated groups can influence the HOMO and LUMO energy levels. semanticscholar.orgemerginginvestigators.org
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 6.0 |
| Note: These values are estimations based on calculations for similar aromatic compounds. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. youtube.comwalisongo.ac.id In the MEP map of this compound, negative potential (red/yellow regions) would be expected around the electronegative oxygen and nitrogen atoms, as well as the fluorine atoms of the trifluoromethoxy group. These regions represent likely sites for electrophilic attack.
Positive potential (blue regions) would be anticipated around the hydrogen atoms of the amino and hydroxyl groups, indicating these are favorable sites for nucleophilic attack. The aromatic ring itself will exhibit a complex potential distribution due to the competing electronic effects of the substituents.
Mechanistic Elucidation of Chemical Reactions through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, DFT calculations can be used to map the potential energy surface for reactions such as oxidation of the alcohol, electrophilic aromatic substitution, or reactions involving the amino group.
Plausible reaction mechanisms for related aminobenzyl alcohols often involve the initial formation of an intermediate that can then undergo cyclization or other transformations. researchgate.net For example, the oxidation of the benzyl alcohol to the corresponding aldehyde is a common transformation that can be modeled to understand the reaction pathway and the role of different catalysts. nih.govnih.govmonash.edugdut.edu.cnmdpi.com Computational studies on the oxidation of benzyl alcohol have provided insights into the adsorption energies of reactants and products on catalyst surfaces and the activation barriers for different reaction steps. nih.govmdpi.comresearchgate.net
By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics.
Transition State Calculations and Reaction Pathway Simulations
Currently, there is no specific information available from the search results regarding transition state calculations or reaction pathway simulations for this compound. Computational chemistry typically employs methods like Density Functional Theory (DFT) to model reaction mechanisms. For a molecule like this compound, such studies would be crucial in understanding its reactivity, for instance, in reactions involving the amino or alcohol functional groups. These calculations would identify the lowest energy pathways for its reactions, which is fundamental for predicting reaction outcomes and kinetics.
Stereochemical Outcome Predictions
There is no specific information available from the search results concerning stereochemical outcome predictions for reactions involving this compound. Predicting the stereochemical outcome of reactions is a significant aspect of computational chemistry, particularly for chiral molecules. If this compound were to participate in a reaction creating a new stereocenter, computational models could predict which stereoisomer would be preferentially formed.
Hydrogen Bonding Interactions and Solvent Effects
While specific experimental or computational studies on the hydrogen bonding of this compound are not detailed in the provided search results, the behavior of similar molecules offers insights. Amino alcohols are capable of forming intramolecular hydrogen bonds, which can significantly influence their conformation and reactivity.
In the case of this compound, several intramolecular hydrogen bonding motifs are possible:
The alcohol group acting as a hydrogen bond donor to the amino group (OH···N).
The amino group acting as a hydrogen bond donor to the alcohol group (NH···O).
Potential interactions involving the trifluoromethoxy group, where the fluorine atoms or the oxygen atom could act as hydrogen bond acceptors.
Computational studies on analogous fluorinated compounds have shown that intramolecular OH···F and NH···F hydrogen bonds can be significant. The presence and strength of these bonds would dictate the most stable conformers of the molecule in the gas phase.
Solvent effects would play a crucial role in the hydrogen bonding behavior of this compound. In protic solvents, intermolecular hydrogen bonds between the solvent and the amino or alcohol groups of the molecule would compete with and potentially disrupt intramolecular hydrogen bonds. The choice of solvent can, therefore, influence the conformational equilibrium and the reactivity of the compound. Computational models can simulate these solvent effects, providing a more accurate picture of the molecule's behavior in solution.
Emerging Research Directions for 2 Amino 3 Trifluoromethoxy Benzyl Alcohol
Development of Novel Catalytic Systems for Efficient Transformations
A significant frontier in the utilization of 2-Amino-3-(trifluoromethoxy)benzyl alcohol lies in the development of sophisticated catalytic systems to orchestrate its transformations with high efficiency and selectivity. Research on analogous aminobenzyl alcohols has demonstrated the power of transition metal catalysis for a variety of synthetic operations. For instance, novel chromium-based pincer catalysts have shown promise in C-C and C-N bond formation through the "borrowing hydrogen" methodology, a process that enables the conversion of 2-aminoaryl alcohols into valuable heterocyclic structures like quinolines. researchgate.net Similarly, nickel-catalyzed acceptorless dehydrogenation (AD) initiates a cascade of reactions including condensation, cyclization, and further dehydrogenation, providing another route to complex N-heterocycles. researchgate.net
The selective oxidation of the benzyl (B1604629) alcohol moiety without affecting the amino group is another critical transformation. Copper(I)-based catalytic systems have been explored for the chemoselective aerobic oxidation of 2-aminobenzyl alcohols to their corresponding aldehydes under mild conditions, which is crucial for preventing overoxidation to carboxylic acids or the formation of N-oxidized byproducts. nih.gov Furthermore, metal-free systems, such as nitrogen-enriched carbon nanotubes, are emerging as effective catalysts for the oxidation of benzyl alcohols to aldehydes, offering a more sustainable alternative to metal-based catalysts. mdpi.com The application of these diverse catalytic strategies to this compound could unlock efficient pathways to a wide array of derivatives.
| Catalyst System | Transformation | Key Features | Potential Application for Target Compound |
|---|---|---|---|
| Pincer Chromium (II) Complex | Annulation to form Quinolines | Utilizes borrowing hydrogen methodology for C-C and C-N bond formation. researchgate.net | Synthesis of novel trifluoromethoxy-substituted quinolines. |
| Nickel / Acceptorless Dehydrogenation | Formation of N-Heterocycles | Proceeds through a metalloradical catalysis pathway. researchgate.net | Access to complex, polycyclic aromatic amines. |
| Copper(I) bromide/DMAP/AIBN | Chemoselective Aerobic Oxidation | Selectively oxidizes alcohol to aldehyde under mild conditions. nih.gov | Preparation of 2-Amino-3-(trifluoromethoxy)benzaldehyde. |
| Nitrogen-Enriched Carbon Nanotubes | Metal-Free Alcohol Oxidation | Provides high selectivity for aldehyde formation with a sustainable catalyst. mdpi.com | Green synthesis of the corresponding aldehyde derivative. |
Green Chemistry Principles in Synthesis and Derivatization
The integration of green chemistry principles into the synthesis and derivatization of this compound is a critical research direction. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. A key area of focus is the replacement of conventional hazardous solvents with greener alternatives. For example, the Fischer-Speier esterification, a common reaction involving benzyl alcohols, traditionally uses hazardous solvents like benzene or toluene; recent studies have demonstrated the successful use of more environmentally benign ethers like 2-methyltetrahydrofuran (Me-THF) for preparing amino acid benzyl esters without racemization. nih.gov
Biocatalysis represents another cornerstone of green chemistry, offering highly selective transformations under mild, aqueous conditions. Enzymatic cascades, employing combinations of alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), can efficiently convert benzyl alcohols into their corresponding carboxylic acids. nih.gov Such biocatalytic systems could be engineered for the selective oxidation of this compound. Additionally, the development of recyclable, heterogeneous catalysts, such as base-metal multifunctional nanomagnetic catalysts, aligns with green chemistry goals by simplifying product purification and reducing catalyst waste. nih.gov These approaches pave the way for more sustainable manufacturing processes for fine chemicals derived from this fluorinated building block.
| Green Chemistry Principle | Traditional Approach | Green Alternative | Relevance to Target Compound |
|---|---|---|---|
| Safer Solvents | Esterification in benzene or toluene. nih.gov | Esterification in green ethers like 2-methyltetrahydrofuran (Me-THF). nih.gov | Ester and ether synthesis under safer conditions. |
| Catalysis | Stoichiometric chemical oxidants (e.g., chromium-based). nih.gov | Biocatalytic oxidation using alcohol/aldehyde dehydrogenases. nih.gov | Selective and clean oxidation of the alcohol group. |
| Waste Reduction | Homogeneous, unrecyclable catalysts. nih.gov | Heterogeneous, magnetically recoverable nanocatalysts. nih.gov | Facilitates catalyst reuse and simpler workup procedures. |
| Atom Economy | Multi-step syntheses with protecting groups. | Tandem or one-pot reactions catalyzed by multifunctional systems. nih.gov | Increases efficiency by combining multiple reaction steps. |
Exploration in Advanced Functional Materials and Nanotechnology
The unique properties conferred by the trifluoromethoxy group make this compound an attractive candidate for the development of advanced functional materials. Fluorinated compounds are well-known for their use in creating materials with low surface energy, high thermal stability, and chemical resistance. man.ac.uk The target molecule can be envisioned as a functional monomer for creating novel fluorinated polymers. The presence of both an amino and a hydroxyl group provides two points for polymerization, allowing for the synthesis of polyesters, polyamides, or polyurethanes with pendant trifluoromethoxy groups.
In the realm of nanotechnology and surface science, the incorporation of fluorinated moieties can dramatically alter the surface properties of materials. For instance, fluorocarbon-functionalized polymers have been used to render surfaces both hydrophobic and lipophobic. researchgate.net this compound could be used as an initiator for ring-opening polymerization or as a surface-modifying agent, covalently grafted onto substrates to control surface energy and wettability. Such materials could find applications in biomedical devices, self-cleaning coatings, and advanced electronics.
Bio-inspired Synthetic Approaches and Mimicry
Biomimetic synthesis, which draws inspiration from nature's synthetic strategies, offers a powerful paradigm for developing novel chemical transformations. wikipedia.org This approach focuses on mimicking enzymatic processes to achieve high selectivity and efficiency under mild conditions. For this compound, bio-inspired approaches could lead to catalysts that selectively functionalize one part of the molecule while leaving others untouched, circumventing the need for complex protecting group strategies.
One area of exploration is the development of synthetic catalysts that mimic the function of oxidoreductase enzymes for the conversion of the alcohol to an aldehyde or the amine to an imine. acs.org Another avenue is inspired by the biosynthesis of aromatic amines, where nature utilizes specific nitrogen donors like glycyl-tRNA in elegant, enzyme-mediated pathways. nih.gov While direct replication is complex, the principles of substrate recognition and controlled reactivity can guide the design of small-molecule organocatalysts or metal complexes that perform similar transformations. For example, dynamic imine chemistry, which is reversible and responsive to environmental cues, has been used in the biomimetic assembly of phospholipid membranes and could be explored for creating dynamic materials from derivatives of the title compound. nih.gov
High-Throughput Synthesis and Screening Applications
The structural features of this compound make it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS) campaigns, particularly in drug discovery. The amino and alcohol groups serve as convenient handles for parallel synthesis, allowing for the rapid generation of large libraries of derivatives. By reacting the parent molecule with a diverse set of carboxylic acids, alkyl halides, or other electrophiles, a vast chemical space can be explored efficiently.
This approach is exemplified by methods developed for the fast, parallel synthesis of lipid-like molecules (lipidoids) from amines via alkylation, which were then screened for gene delivery applications. nih.gov A similar strategy could be employed with this compound to create libraries for screening against various biological targets. The trifluoromethoxy group is a highly desirable feature in medicinal chemistry, often improving a compound's pharmacological profile. nbinno.com HTS systems designed to identify inhibitors of key biological processes, such as protein synthesis by targeting aminoacyl-tRNA synthetases, could be used to screen these libraries to identify novel therapeutic leads. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-amino-3-(trifluoromethoxy)benzyl alcohol, and how can intermediates be optimized?
- Methodological Answer : A plausible route involves sequential functionalization of the benzene ring. First, introduce the trifluoromethoxy group via nucleophilic aromatic substitution using trifluoromethyl iodide or copper-mediated trifluoromethoxylation . The amino group can then be introduced via reduction of a nitro intermediate (e.g., using Pd/C and H₂) or through Buchwald-Hartwig amination . For the benzyl alcohol moiety, borane-THF reduction of a nitrile or ester precursor is effective, as demonstrated in analogous syntheses of 3-(aminomethyl)benzyl alcohol (96% yield) . Optimization includes monitoring reaction pH and using anhydrous solvents to prevent side reactions.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR : Compare H and C NMR spectra with structurally similar compounds. For example, 3-(trifluoromethoxy)benzyl alcohol shows aromatic protons at δ 7.20–7.40 ppm and a -CH₂-OH signal at δ 4.70 ppm . The amino group may appear as a broad singlet (~δ 1.95 ppm) .
- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. GC-MS can detect volatile impurities, with EI fragmentation patterns aiding structural confirmation .
- Elemental Analysis : Verify C, H, N, and F content to confirm stoichiometry (expected molecular formula: C₈H₈F₃NO₂).
Advanced Research Questions
Q. What strategies mitigate competing reactions during the synthesis of this compound?
- Methodological Answer :
- Protection-Deprotection : Protect the amino group as a trifluoroacetamide during trifluoromethoxy introduction to prevent undesired side reactions. Deprotection with aqueous NaOH (pH 12) restores the amine, as shown in analogous syntheses .
- Regioselective Functionalization : Use directing groups (e.g., nitro or methoxy) to ensure correct positioning of the trifluoromethoxy and amino groups. Computational modeling (DFT) can predict regioselectivity in electrophilic substitutions .
- Temperature Control : Maintain low temperatures (-20°C to 0°C) during nitration or halogenation steps to suppress polymerization or over-oxidation .
Q. How does the electronic nature of the trifluoromethoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The trifluoromethoxy group is strongly electron-withdrawing (-I effect), which deactivates the aromatic ring toward electrophilic substitution but enhances stability of intermediates in nucleophilic reactions. For example:
- Nucleophilic Aromatic Substitution : The meta-position to the trifluoromethoxy group becomes susceptible to substitution under basic conditions (e.g., SNAr with amines) .
- Electrophilic Attack : Limited reactivity unless activated by electron-donating groups (e.g., amino). Computational studies (Mulliken charge analysis) can predict reactive sites .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., using ethanol/water mixtures) or distillation under reduced pressure (b.p. ~97–98°C/11 mmHg for similar compounds) .
- Safety : The trifluoromethoxy group may release HF under harsh conditions. Use corrosion-resistant reactors (Hastelloy) and monitor for HF via IR spectroscopy .
- Yield Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., reductions), improving heat dissipation and reproducibility .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for trifluoromethoxybenzyl alcohol derivatives: How should researchers validate data?
- Methodological Answer : Variations in melting points (e.g., 73–74°C vs. 91–92°C for trifluoroacetamide derivatives ) may arise from polymorphic forms or impurities. Researchers should:
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphs.
- Compare NMR spectra with literature to confirm purity .
- Reproduce syntheses using documented protocols (e.g., Keppler et al.’s trifluoroacetamide protection ).
Applications in Drug Development
Q. How can this compound serve as a building block in bioactive molecule synthesis?
- Methodological Answer : The amino and benzyl alcohol groups enable diverse derivatization:
- Antimicrobial Agents : Couple with heterocycles (e.g., imidazoles) via Mitsunobu or EDC/HOBt-mediated reactions .
- Kinase Inhibitors : The trifluoromethoxy group enhances metabolic stability. Use Suzuki-Miyaura cross-coupling to attach aryl boronic acids .
- Prodrugs : Esterify the benzyl alcohol with phosphonoformate groups for enhanced bioavailability, as seen in antiviral studies .
Computational and Mechanistic Studies
Q. What computational tools predict the metabolic stability of derivatives of this compound?
- Methodological Answer :
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME calculates logP (predicted ~2.08 for the parent compound ), CYP450 interactions, and solubility.
- DFT Calculations : Assess the energy barrier for oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation) .
- Molecular Dynamics : Simulate binding to target proteins (e.g., O⁶-alkylguanine-DNA alkyltransferase) to rationalize bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
